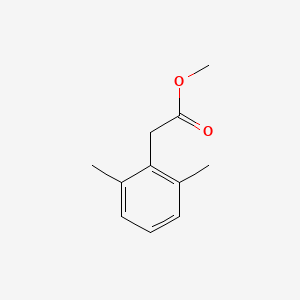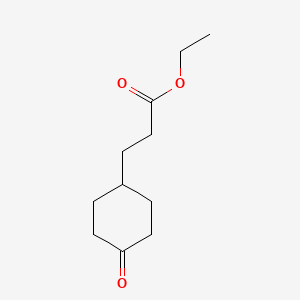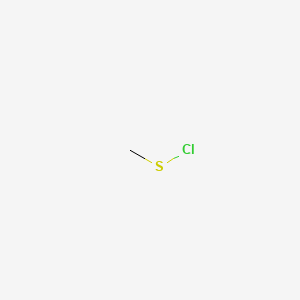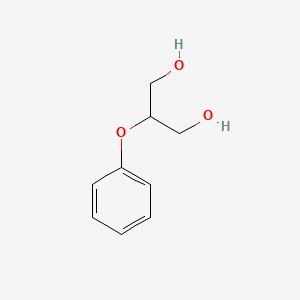
2-Phenoxypropane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenoxypropane-1,3-diol is a chemical compound with the molecular formula C9H12O3 and a molecular weight of 168.19 . It is used in various applications due to its chemical properties .
Molecular Structure Analysis
The molecular structure of this compound consists of nine carbon atoms, twelve hydrogen atoms, and three oxygen atoms . The exact structure can be determined using various spectroscopic techniques .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, diols in general can undergo a variety of reactions. They can be converted into halides, react as nucleophiles, and be oxidized to different carbonyl-containing functional groups depending on the structure of the diol and the oxidizing agent .Physical And Chemical Properties Analysis
This compound has a melting point of 68 °C and a predicted boiling point of 345.6±22.0 °C. Its density is predicted to be 1.185±0.06 g/cm3 .将来の方向性
The production of 1,3-diols from renewable feedstocks by green processes is attracting wide attention. Although biological production of 1,3-diols has been commercialized, the development of more efficient microbial cell factories and new bioprocesses to use diversified cheap feedstocks, eliminate by-product formation, and avoid the requirement of adding expensive cofactors is highly desired to further reduce production costs .
特性
CAS番号 |
5800-08-8 |
|---|---|
分子式 |
C9H12O3 |
分子量 |
168.19 g/mol |
IUPAC名 |
2-phenoxypropane-1,3-diol |
InChI |
InChI=1S/C9H12O3/c10-6-9(7-11)12-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 |
InChIキー |
IEAGXQUAKGSSHK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(CO)CO |
正規SMILES |
C1=CC=C(C=C1)OC(CO)CO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



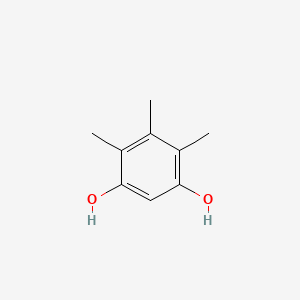

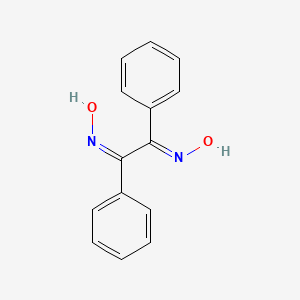

![Acetamide, N-[2-[bis(2-pyridinylmethyl)amino]ethyl]-](/img/structure/B3191761.png)
![N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]furan-2-carboxamide](/img/structure/B3191769.png)

